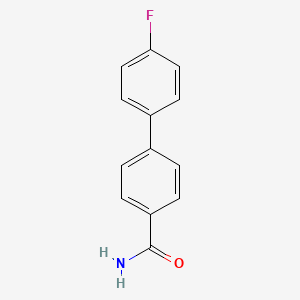

4-(4-Fluorophenyl)benzamide

Description

4-(4-Fluorophenyl)benzamide is a benzamide derivative characterized by a fluorine-substituted phenyl ring attached to a benzamide core. This compound serves as a critical scaffold in medicinal chemistry due to its versatility in drug design, particularly in targeting receptors and enzymes involved in neurological, antifungal, and anticancer pathways. Its structure allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Key applications include:

- Antifungal Activity: PC945, a derivative of 4-(4-Fluorophenyl)benzamide, is a novel triazole antifungal agent optimized for inhaled delivery. It inhibits fungal lanosterol 14α-demethylase (CYP51A1), showing potent activity against Aspergillus fumigatus, including itraconazole-resistant strains .

- Anticancer Potential: Structural analogs exhibit inhibitory activity against immune checkpoint PD-L1 and VEGFR-2, relevant to cancer therapy .

Propriétés

Formule moléculaire |

C13H10FNO |

|---|---|

Poids moléculaire |

215.22 g/mol |

Nom IUPAC |

4-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H10FNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) |

Clé InChI |

MFZHQWSKAFHNBU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Benzoyl chloride→4-(4-Fluorophenyl)benzamide+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluorophenyl)benzamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorophenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 4-(4-Fluorophenyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Applications De Recherche Scientifique

4-(4-Fluorophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues in Antifungal Therapy

Comparison Insight : PC945’s benzamide-piperazine-triazole hybrid structure enhances lung-targeted efficacy and reduces off-target effects compared to traditional triazoles like itraconazole.

Neurological Ligands: Selectivity and Affinity

Anticancer and Immune-Modulating Derivatives

Comparison Insight : Sulfonamide-benzamide hybrids show promising immune checkpoint inhibition, while theobromine conjugates expand applications to angiogenesis pathways.

Antimicrobial and Cytotoxic Analogues

Comparison Insight : Chloro and trifluoromethyl substitutions significantly enhance antimicrobial activity but may increase cytotoxicity.

Key Structural-Activity Relationship (SAR) Insights

Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability and binding interactions via hydrophobic and electrostatic effects .

Piperazine Linkers : Improve solubility and receptor selectivity, as seen in PC945 and D2R ligands .

Sulfonamide and Triazole Additions : Expand biological activity to PD-L1 inhibition and antifungal pathways .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.